molecular formula C4H5Cl2NS B176925 5-(Chloromethyl)thiazole hydrochloride CAS No. 131052-44-3

5-(Chloromethyl)thiazole hydrochloride

Cat. No.: B176925
CAS No.: 131052-44-3
M. Wt: 170.06 g/mol
InChI Key: ZIESYFUVRJDNNW-UHFFFAOYSA-N
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Description

5-(Chloromethyl)thiazole hydrochloride: is a chemical compound with the molecular formula C4H5Cl2NS . It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and antitumor properties .

Scientific Research Applications

Chemistry: 5-(Chloromethyl)thiazole hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for more complex molecules in medicinal chemistry .

Biology and Medicine: The compound has been studied for its potential antimicrobial and antifungal properties. It is also explored for its role in developing new pharmaceuticals with antitumor activities .

Industry: In the industrial sector, this compound is used in the production of biocides, fungicides, and dyes. Its chemical properties make it suitable for various applications in chemical manufacturing .

Safety and Hazards

5-(Chloromethyl)thiazole hydrochloride may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

Future Directions

While specific future directions for 5-(Chloromethyl)thiazole hydrochloride are not mentioned in the available resources, thiazoles and their derivatives continue to be an area of interest in medicinal chemistry due to their diverse biological activities .

Mechanism of Action

Target of Action

5-(Chloromethyl)thiazole hydrochloride is a derivative of thiazole, a heterocyclic organic compound . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . Therefore, the primary targets of this compound could be similar to these compounds, potentially acting on a wide range of biological targets.

Mode of Action

It is known to be a chlorinating agent used to produce a variety of organic compounds . The reaction between 5-(chloromethyl)-1,3-thiazole hydrochloride and methanol produces methylene chloride, which can then be reacted with other chemicals to create other products . This reaction requires a solvent such as dimethylformamide or sodium hydroxide solution and an organic base such as sodium ethoxide or potassium tert-butoxide .

Biochemical Pathways

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that this compound may interact with a variety of biochemical pathways.

Result of Action

Given its potential role as a chlorinating agent in the production of various organic compounds , it may have diverse effects depending on the specific context of its use.

Action Environment

Like many chemical reactions, its efficacy as a chlorinating agent may be influenced by factors such as temperature, ph, and the presence of other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-(Chloromethyl)thiazole hydrochloride typically involves the chlorination of thiazole derivatives. One common method includes reacting allyl isothiocyanate with chlorine at temperatures ranging from 0°C to 150°C . Another method involves the reaction of thioacetamide with α-chloro-α-formylethyl acetate, followed by reduction with lithium aluminum hydride and subsequent halogenation .

Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination processes using chlorinating agents. These methods are optimized for high yield and purity, ensuring the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions: 5-(Chloromethyl)thiazole hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

5-(chloromethyl)-1,3-thiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNS.ClH/c5-1-4-2-6-3-7-4;/h2-3H,1H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIESYFUVRJDNNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=N1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20624702
Record name 5-(Chloromethyl)-1,3-thiazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131052-44-3
Record name Thiazole, 5-(chloromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131052-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Chloromethyl)-1,3-thiazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(chloromethyl)-1,3-thiazole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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